1H-Inden-2-amine, 2,3-dihydro-4-methyl- (CAS 61957-30-0), commonly referred to as 4-methyl-2-aminoindan, is a rigidified primary amine and a critical synthetic building block in medicinal chemistry. Structurally, it features a methyl substitution at the 4-position of the indane ring, which alters its steric profile compared to unsubstituted 2-aminoindan. In procurement and industrial synthesis, it is primarily utilized as a high-purity precursor for generating N-alkylated secondary and tertiary amines, as well as urea derivatives. Its primary amine functionality allows for divergent derivatization, making it a foundational intermediate for developing selective dopamine D3 receptor ligands and alpha-2 adrenergic agents [1].
Substituting 1H-Inden-2-amine, 2,3-dihydro-4-methyl- with unsubstituted 2-aminoindan (2-AI) or methoxy-substituted analogs (such as 5-methoxy-2-aminoindan) fundamentally alters the target binding affinity of downstream active pharmaceutical ingredients. The specific steric bulk of the 4-methyl group is required to achieve desired selectivity profiles at dopamine D3 and alpha-2 adrenergic receptors. Furthermore, attempting to substitute this primary amine with pre-alkylated secondary or tertiary derivatives restricts synthetic flexibility; the primary amine is strictly required to perform divergent urea formations or custom reductive aminations. Additionally, because primary aminoindanes are highly susceptible to monoamine oxidase (MAO) degradation, this compound cannot be substituted directly into in vivo behavioral assays in place of its N-alkylated derivatives, dictating its specific procurement as a synthetic intermediate rather than a final biological probe [1].
For industrial and laboratory scale-up, 1H-Inden-2-amine, 2,3-dihydro-4-methyl- is reliably synthesized via the oximation and subsequent reduction of 4-methyl-1-indanone. Standard protocols demonstrate that the intermediate 4-methyl-1,2-indanedione 2-oxime is generated at a 57% yield (mp 204°C), which is then reduced to yield the target primary amine as a processable yellow oil. This established two-step baseline ensures predictable material throughput when scaling up the production of complex D3 receptor ligands, providing a quantifiable advantage over more complex, multi-step indane functionalization routes [1].
| Evidence Dimension | Synthetic intermediate yield |
| Target Compound Data | 57% yield for the precursor oxime (mp 204°C) prior to reduction |
| Comparator Or Baseline | Standard multi-step indane functionalization |
| Quantified Difference | Provides a validated, direct two-step route from 4-methyl-1-indanone to the primary amine |
| Conditions | Oximation using n-butylnitrite/HCl followed by reduction |
Validated precursor yields ensure reproducible scale-up and reliable cost-modeling for medicinal chemists synthesizing D3 receptor ligands.
Procuring the primary amine 1H-Inden-2-amine, 2,3-dihydro-4-methyl- offers broader library diversity compared to purchasing pre-alkylated secondary amines. It serves as a divergent branching point: reductive amination yields N-propyl derivatives targeting dopamine D3 receptors, while reaction with fluoroethyl amine and diimidazole carbonyl yields 1-(2-fluoro-ethyl)-3-(4-methyl-indan-2-yl)-urea, an alpha-2 adrenergic agent. This dual-pathway compatibility is impossible to achieve if a buyer procures an already N-alkylated analog [1].
| Evidence Dimension | Downstream derivatization pathways |
| Target Compound Data | Compatible with both urea formation (alpha-2 agents) and N-alkylation (D3 ligands) |
| Comparator Or Baseline | Pre-alkylated secondary amines (e.g., N-propyl-4-methyl-2-aminoindan) |
| Quantified Difference | Primary amine allows divergent synthesis into at least two distinct receptor-targeting classes |
| Conditions | Urea formation vs. reductive amination protocols |
Procuring the primary amine maximizes library diversity for neuropharmacological drug discovery, reducing the need to source multiple distinct starting materials.
When selecting compounds for in vivo studies, the primary amine state of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- dictates its use as a precursor rather than a direct test agent. Primary 2-aminoindans exhibit significantly higher susceptibility to enzymatic degradation by monoamine oxidase (MAO) compared to their secondary and tertiary counterparts. Patent literature confirms that N-alkylation of this compound is required to increase hydrophobicity, brain permeability, and MAO resistance. Therefore, quantitative in vivo efficacy relies on using this compound strictly as a building block to synthesize MAO-resistant derivatives [1].
| Evidence Dimension | MAO susceptibility and brain permeability |
| Target Compound Data | High MAO degradation rate as a free primary amine |
| Comparator Or Baseline | Secondary/tertiary N-alkylated 4-methyl-2-aminoindan derivatives |
| Quantified Difference | Lower in vivo potency and brain permeability prior to N-alkylation |
| Conditions | In vivo enzymatic degradation models (MAO) |
This dictates that buyers must use this compound as a synthetic precursor for N-alkylation rather than testing it directly in in vivo behavioral assays.
Used as the core starting material for reductive amination to produce N-alkylated derivatives, which are evaluated in preclinical models for treating CNS disorders such as schizophrenia and drug addiction [1].
Utilized as a primary amine reactant with diimidazole carbonyl and fluoroalkylamines to synthesize substituted fluoroethyl ureas for targeted adrenergic receptor modulation [2].
Serves as a baseline primary amine control when evaluating the enhanced metabolic stability, MAO resistance, and brain permeability of novel secondary and tertiary aminoindane derivatives [3].